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Compound of Interest

Compound Name: 2-(2-Chloroethyl)-4-methylthiazole

Cat. No.: B15363455

Get Quote

Technical Guide & Whitepaper

Executive Summary
2-(2-Chloroethyl)-4-methylthiazole is a halogenated thiazole derivative characterized by a

reactive chloroethyl side chain. It belongs to a class of compounds utilized as intermediates in

the synthesis of pharmaceuticals (sedatives, anticonvulsants) and agrochemicals. Its utility is

defined by the electrophilic nature of the chloroethyl group, which serves as a versatile handle

for nucleophilic substitution reactions.

This guide details the physicochemical constants, reactivity profiles, and handling protocols

required for high-integrity research and development. It specifically addresses the critical

distinction between the 2-isomer and the pharmacologically active 5-isomer (Clomethiazole),

providing a robust framework for identification and quality control.

Chemical Identity & Structural Analysis
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen. The position of

the chloroethyl group significantly influences the electronic distribution and reactivity of the

molecule.
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Nomenclature and Identification
Feature Description

Systematic Name 2-(2-Chloroethyl)-4-methyl-1,3-thiazole

Common Isomer
Clomethiazole (5-(2-Chloroethyl)-4-

methylthiazole)

Molecular Formula C₆H₈ClNS

Molecular Weight 161.65 g/mol

SMILES (2-isomer) Cc1csc(CCCl)n1

SMILES (5-isomer) Cc1c(CCCl)scn1

CAS Number
2-isomer: Not widely listed (Precursor alcohol:

64271-00-7)5-isomer: 533-45-9

Structural Isomerism & Electronic Effects
The 2-position (between S and N) is the most electron-deficient carbon in the thiazole ring,

making it susceptible to nucleophilic attack and deprotonation. A chloroethyl group at this

position is less sterically hindered than at the 5-position but may exhibit different stability

profiles due to the inductive effect of the adjacent heteroatoms.

5-isomer (Clomethiazole): The chloroethyl group is at the "back" of the ring. This is the

standard pharmaceutical scaffold.

2-isomer: The chloroethyl group is at the "front" (between heteroatoms). Often analyzed as a

positional impurity in Clomethiazole synthesis.

Physicochemical Profile
The following data aggregates experimental values for the 5-isomer (Clomethiazole) and

predictive models for the 2-isomer, providing a baseline for laboratory manipulation.

Key Constants Table
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Property
Value (5-Isomer /
Clomethiazole)

Predicted / Observed
Trend (2-Isomer)

Physical State
Viscous liquid (Free base);

Crystalline solid (HCl salt)
Likely liquid at RT (Free base)

Melting Point
< 25°C (Free base); ~130°C

(Edisylate salt)
Similar range expected

Boiling Point 235°C (at 760 mmHg) ~220–240°C

Density 1.192 g/cm³ ~1.18–1.20 g/cm³

Solubility (Water) ~10 g/L (pH 7.[1]4)
Moderate; highly soluble as

salt

LogP (Octanol/Water) 1.94 ~1.8–2.1 (Lipophilic)

pKa 3.25 (Weak base)
~2.5–3.0 (Slightly less basic

due to N-proximity)

Vapor Pressure 0.06 mmHg at 25°C Low volatility

Scientific Insight: The LogP of ~1.94 indicates significant lipophilicity, facilitating blood-brain

barrier penetration (relevant for the 5-isomer's sedative effects). For the 2-isomer, this

lipophilicity suggests it will co-extract with organic solvents (DCM, Ethyl Acetate) during

workup.

Reactivity & Degradation Pathways
Understanding the reactivity of the chloroethyl tail is paramount for stability and synthesis. The

chlorine atom is a good leaving group, making the compound an alkylating agent.

Primary Reaction Mechanisms
Nucleophilic Substitution (Sn2): The primary mode of reaction. Nucleophiles (amines, thiols)

attack the terminal carbon of the ethyl chain, displacing chloride.

Hydrolysis: In aqueous media, especially at elevated temperatures or extreme pH, the

chloride is displaced by water/hydroxide to form the corresponding alcohol (Thiazoleethanol).
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Quaternization: The thiazole nitrogen is weakly nucleophilic but can react intermolecularly

with the chloroethyl group of another molecule to form dimeric quaternary ammonium salts

(self-alkylation) upon prolonged storage.

Pathway Visualization
The following diagram illustrates the degradation and reactivity pathways, essential for

troubleshooting stability issues.
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Figure 1: Reactivity landscape of chloroethyl-thiazoles. Note the competition between useful

substitution and degradative hydrolysis/dimerization.

Experimental Protocols
Quality Control: HPLC Method for Isomer Separation
To distinguish the 2-isomer from the 5-isomer or quantify purity, a Reverse-Phase HPLC

method is recommended.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 60% B over 20 minutes.
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Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Thiazole ring absorption).

Expected Retention: The 5-isomer (Clomethiazole) typically elutes later than the

corresponding alcohol degradation product. The 2-isomer, being structurally similar, requires

a shallow gradient for resolution.

Synthesis & Purification Logic
If synthesizing the 2-isomer from 4-methyl-2-thiazoleethanol:

Chlorination: React the alcohol with Thionyl Chloride (

) in Dichloromethane.

Causality: Use of

is preferred over

to drive the reaction via gas evolution (

), preventing equilibrium reversal.

Purification: The free base is an oil. Distillation under high vacuum (< 5 mmHg) is required to

prevent thermal degradation (dimerization).

Analytical Workflow Diagram
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Figure 2: Quality Control Decision Tree for Thiazole Intermediates.

Handling, Safety, & Toxicology
Warning: Thiazole derivatives with chloroethyl side chains are potential alkylating agents.

Toxicity: The 5-isomer (Clomethiazole) is a potent sedative and anticonvulsant.[2] The 2-

isomer should be treated as a bioactive analogue with unknown potency.

Skin Absorption: High lipophilicity (LogP ~1.94) implies rapid dermal absorption.

Handling:

Use Nitrile gloves (0.11 mm minimum).
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Work within a fume hood to avoid inhalation of vapors.

Decontamination: Treat spills with 10% aqueous sodium hydroxide to hydrolyze the chloro

group to the less toxic alcohol.

References
PubChem. (n.d.). Clomethiazole (Compound CID 528890). National Library of Medicine.

Retrieved from [Link]

AstraZeneca. (2023). Environmental Risk Assessment Data: Clomethiazole Edisilate.

Retrieved from [Link]

ChemCD. (n.d.). 4-Methyl-2-thiazoleethanol (Precursor Data). Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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